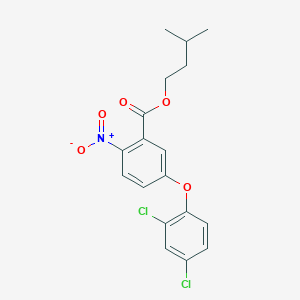
3-Methylbutyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylbutyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a 3-methylbutyl group, a 2,4-dichlorophenoxy group, and a 2-nitrobenzoate moiety. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbutyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate typically involves the esterification of 5-(2,4-dichlorophenoxy)-2-nitrobenzoic acid with 3-methylbutanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Methylbutyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Substitution: The chlorine atoms in the 2,4-dichlorophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 3-Methylbutyl 5-(2,4-dichlorophenoxy)-2-aminobenzoate.
Reduction: Formation of 5-(2,4-dichlorophenoxy)-2-nitrobenzoic acid and 3-methylbutanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methylbutyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Methylbutyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The 2,4-dichlorophenoxy group can bind to specific receptors or enzymes, modulating their activity. The overall effect of the compound depends on its ability to alter biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenoxy)-5-(3-methylbutyl)phenol: Similar structure but lacks the nitro group.
N’-{5-amino-6-[(3-methylbutyl)amino]pyrimidin-4-yl}-2-(2,4-dichlorophenoxy)acetohydrazide: Contains a pyrimidinyl group and an acetohydrazide moiety.
Uniqueness
3-Methylbutyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate is unique due to the presence of both the nitro group and the 2,4-dichlorophenoxy group, which confer distinct chemical reactivity and potential biological activities. Its combination of functional groups makes it a versatile compound for various research applications.
Properties
CAS No. |
57729-06-3 |
|---|---|
Molecular Formula |
C18H17Cl2NO5 |
Molecular Weight |
398.2 g/mol |
IUPAC Name |
3-methylbutyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate |
InChI |
InChI=1S/C18H17Cl2NO5/c1-11(2)7-8-25-18(22)14-10-13(4-5-16(14)21(23)24)26-17-6-3-12(19)9-15(17)20/h3-6,9-11H,7-8H2,1-2H3 |
InChI Key |
AZIPXXGCTIHUDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















